N-(4-Hydroxymethylbenzyl)trifluoroacetamide
Overview
Description
N-(4-Hydroxymethylbenzyl)trifluoroacetamide is a chemical compound characterized by the presence of a trifluoroacetamide group. This compound, like other trifluoroacetamides, is significant in various chemical reactions and has unique physical and chemical properties.
Synthesis Analysis
The synthesis of compounds similar to N-(4-Hydroxymethylbenzyl)trifluoroacetamide often involves reactions with trifluoroacetic anhydride. For example, the double ring closure of N-(2-hydroxybenzyl)-α-amino acids with trifluoroacetic anhydride leads to the formation of specific oxazolobenzoxazinones, as described by Chantegrel et al. (1993) (Chantegrel, Deshayes, & Faure, 1993).
Molecular Structure Analysis
The molecular structure of trifluoroacetamide derivatives is typically supported by infrared (IR), proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR) spectroscopy, as well as X-ray analysis. These methods provide detailed insights into the atomic arrangement and bonding within the molecule.
Chemical Reactions and Properties
Trifluoroacetamide compounds participate in various chemical reactions due to their unique structural features. For instance, Olah et al. (1994) discussed the α-amidomethylation reaction of N-Hydroxymethylphthalimide in trifluoromethanesulfonic acid, demonstrating the reactivity of such compounds (Olah, Wang, Sandford, Oxyzoglou, & Prakash, 1994).
Physical Properties Analysis
The physical properties of N-(4-Hydroxymethylbenzyl)trifluoroacetamide and related compounds can be assessed using various spectroscopic techniques. These properties include melting points, boiling points, solubility, and specific optical rotations.
Chemical Properties Analysis
The chemical properties of these compounds are characterized by their reactivity, stability, and interactions with other chemical species. For example, the formation of complex cations with lanthanide complexes as studied by Liu et al. (1993) demonstrates the potential for diverse chemical interactions (Liu, Yang, Rettig, & Orvig, 1993).
Scientific Research Applications
Antioxidant Capacity Measurement
A novel 19F-NMR method utilizes trifluoroacetanilidic detectors, including N-(4-hydroxyphenyl)-trifluoroacetamide, for measuring the antioxidant capacity of biomolecules and biofluids. This approach allows for the assessment of antioxidant capacities in various compounds, offering insights into their scavenging abilities against hydroxyl radicals, which is crucial for understanding their potential protective effects against oxidative stress (Aime et al., 1999).
Derivatization in Analytical Chemistry
Derivatization techniques employing compounds like bis-(trimethylsilyl)trifluoroacetamide (BSTFA) are essential for the measurement of oxygenated organics in environmental and biological samples. This method enhances the detection of atmospheric photooxidation products not easily identified by other techniques. The process involves the silylation of –OH and –COOH groups, improving analytical methods for studying environmental pollutants and atmospheric chemistry (Spaulding Rs & Charles Mj, 2002).
Atmospheric Oxidation Product Identification
The atmospheric oxidation of hydrocarbons leads to products with functional groups such as −COOH, −OH, and −C=O. Identifying these compounds is challenging due to their high polarity. A method using derivatization with silylation reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) simplifies the analysis, enabling the resolution of these derivatives by GC columns. This technique is significant for environmental science, providing a way to study the impact of hydrocarbon oxidation on air quality (Yu, Flagan, & Seinfeld, 1998).
Synthesis of Cyclic Imides
Trifluoroacetamide is instrumental in the synthesis of cyclic imides from diacids, offering a single-step asymmetric synthesis method for compounds like thalidomide. This approach showcases the compound's role in facilitating efficient synthetic pathways for pharmaceutical research, highlighting its utility in creating therapeutically relevant molecules (Flaih, Pham-Huy, & Galons, 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,2,2-trifluoro-N-[[4-(hydroxymethyl)phenyl]methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)9(16)14-5-7-1-3-8(6-15)4-2-7/h1-4,15H,5-6H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPKWGMIAIWOJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578879 | |
Record name | 2,2,2-Trifluoro-N-{[4-(hydroxymethyl)phenyl]methyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Hydroxymethylbenzyl)trifluoroacetamide | |
CAS RN |
171723-95-8 | |
Record name | 2,2,2-Trifluoro-N-{[4-(hydroxymethyl)phenyl]methyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.